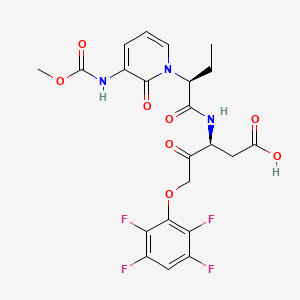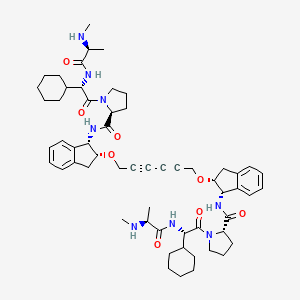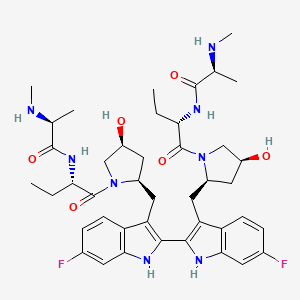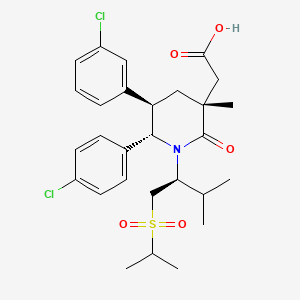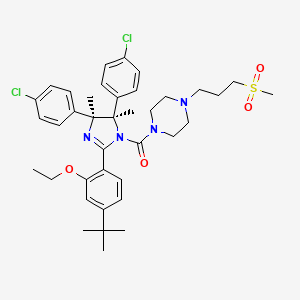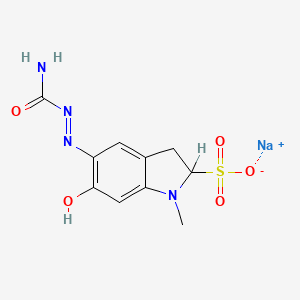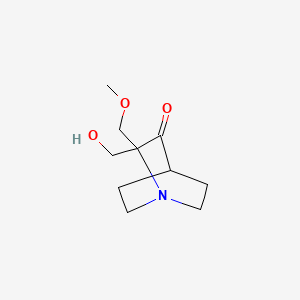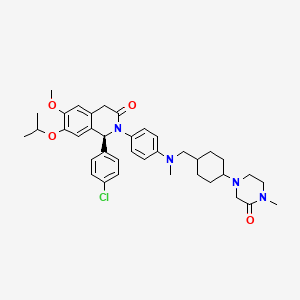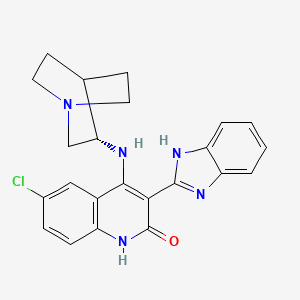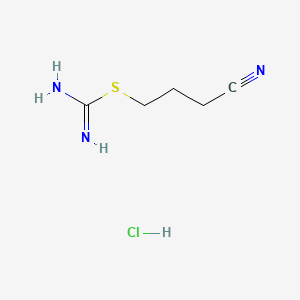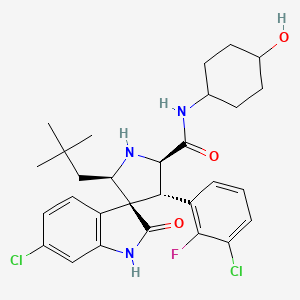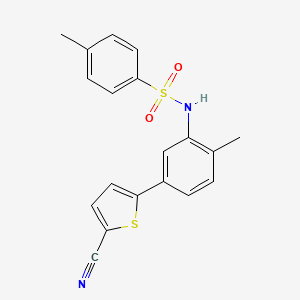
N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide
Overview
Description
ELR510444 is a potent microtube disruptor with potential anticancer activity. ELR510444 has potent microtubule-disrupting activity, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles and leading to mitotic arrest and apoptosis of cancer cells. ELR510444 potently inhibited cell proliferation with an IC(50) value of 30.9 nM in MDA-MB-231 cells, inhibited the rate and extent of purified tubulin assembly, and displaced colchicine from tubulin, indicating that the drug directly interacts with tubulin at the colchicine-binding site.
Mechanism of Action
Target of Action
The primary targets of ELR510444 are microtubules and Hypoxia-inducible factors (HIFs) . Microtubules are a key component of the eukaryotic cytoskeleton, involved in cell division, morphogenesis, motility, and intracellular transport .
Mode of Action
ELR510444 interacts with its targets in two main ways. Firstly, it inhibits microtubule polymerization by binding to tubulin at the colchicine site, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles . Secondly, it decreases HIF-1α and HIF-2α levels, thereby reducing the expression of genes regulated by these transcription factors .
Biochemical Pathways
The disruption of microtubules by ELR510444 leads to mitotic arrest and apoptosis of cancer cells . The inhibition of HIF activity impacts the hypoxia signaling pathway, which plays a crucial role in the progression of renal cell carcinoma (RCC) and other cancers .
Result of Action
ELR510444 has been shown to potently inhibit cell proliferation, induce apoptosis, and reduce tumor burden in xenograft models . It also disrupts microtubules, suggesting potential vascular disrupting and anti-angiogenic properties .
Action Environment
The action of ELR510444 can be influenced by the cellular environment. For instance, cells deficient in von Hippel-Lindau (VHL), a protein that targets HIF for degradation, are more sensitive to ELR510444-mediated apoptosis
Biochemical Analysis
Biochemical Properties
ELR510444 plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is a key component of the microtubule network within cells. Tubulin consists of α- and β-tubulin heterodimers that assemble into protofilaments, forming microtubules. ELR510444 binds to the colchicine binding site on tubulin, inhibiting its polymerization. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the formation of aberrant mitotic spindles and subsequent mitotic arrest .
Cellular Effects
The effects of ELR510444 on various types of cells and cellular processes are profound. By inhibiting tubulin polymerization, ELR510444 causes a loss of cellular microtubules, leading to mitotic arrest and apoptosis in cancer cells. This compound has been shown to reduce cell viability and clonogenic survival, particularly in renal cell carcinoma (RCC) cells. Additionally, ELR510444 decreases the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the survival and proliferation of cancer cells under hypoxic conditions .
Molecular Mechanism
At the molecular level, ELR510444 exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules. The disruption of microtubule dynamics results in the formation of aberrant mitotic spindles, causing mitotic arrest and apoptosis. Additionally, ELR510444 has been shown to abrogate HIF activity, further contributing to its antiproliferative effects in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ELR510444 have been observed to change over time. The compound is stable and maintains its activity over extended periods. Prolonged exposure to ELR510444 can lead to the degradation of microtubules and long-term effects on cellular function. In in vitro and in vivo studies, ELR510444 has demonstrated significant antitumor activity, with sustained effects on tumor growth and angiogenesis .
Dosage Effects in Animal Models
The effects of ELR510444 vary with different dosages in animal models. At lower dosages, ELR510444 effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher dosages, the compound can induce toxic effects, including increased apoptosis and necrosis in tumor tissues. In RCC xenograft models, ELR510444 has shown a dose-dependent reduction in tumor burden, with a therapeutic window that allows for effective treatment without severe adverse effects .
Transport and Distribution
Within cells and tissues, ELR510444 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to tubulin facilitates its accumulation in areas with high microtubule activity, such as dividing cells. This targeted distribution enhances the compound’s efficacy in disrupting microtubule dynamics and inhibiting cell proliferation .
Subcellular Localization
ELR510444’s subcellular localization is primarily associated with the microtubule network. The compound’s binding to tubulin directs it to areas where microtubule assembly and disassembly occur. This localization is critical for its activity, as it allows ELR510444 to effectively disrupt microtubule dynamics and induce mitotic arrest. Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .
Properties
IUPAC Name |
N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYXROIHHXHFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


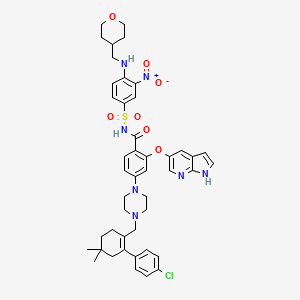
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)
